Benzene, 1-ethyl-2-pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-pentylbenzene is an organic compound belonging to the class of alkylbenzenes It consists of a benzene ring substituted with an ethyl group at the first position and a pentyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-pentylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. The reaction involves the alkylation of benzene with 1-bromo-2-pentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-2-pentylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-pentylbenzene undergoes several types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Bromine (Br2) for bromination, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethyl-2-pentylbenzene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of alkylbenzenes and the effects of alkyl substituents on aromatic systems.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-pentylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of alkyl groups can influence the electron density of the benzene ring, making it more or less reactive towards certain reagents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1-Ethyl-3-pentylbenzene
- 1-Ethyl-4-pentylbenzene
- 1-Methyl-2-pentylbenzene
Comparison: 1-Ethyl-2-pentylbenzene is unique due to the specific positioning of its ethyl and pentyl groups, which can influence its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Properties
Molecular Formula |
C13H20 |
---|---|
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-ethyl-2-pentylbenzene |
InChI |
InChI=1S/C13H20/c1-3-5-6-10-13-11-8-7-9-12(13)4-2/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
PENKITWMTIONPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.